![molecular formula C22H21NO5 B11567561 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567561.png)
1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
Recent studies have demonstrated efficient synthetic pathways for producing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. A notable method involves a multicomponent reaction that allows for high yields and purity. For instance, a study reported a success rate of 92% with yields ranging from 43% to 86% across various experiments . This synthetic versatility enables the exploration of structural modifications that can enhance biological activity.
Antioxidant Properties
One of the significant biological activities observed in compounds related to chromeno[2,3-c]pyrrole derivatives is their antioxidant activity . These compounds have shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. The antioxidant capacity is attributed to the presence of hydroxyl groups and the conjugated system within the chromeno structure, which stabilizes free radicals effectively .
Antiviral Activity
Research has indicated that certain derivatives of this compound exhibit antiviral properties. For example, chromeno[2,3-c]pyrrole derivatives have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting their potential use in antiviral therapies against COVID-19 . This activity underscores the relevance of this compound in current public health challenges.
Glucokinase Activation
Another intriguing aspect of the biological activity of these compounds is their role as glucokinase activators . This property is particularly beneficial in managing diabetes as it enhances glucose metabolism and insulin secretion. The activation mechanism involves mimicking glycosaminoglycans, which play a crucial role in glucose homeostasis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antioxidant Effects : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid .
- Antiviral Efficacy : A recent investigation into its antiviral properties revealed that treatment with this compound resulted in a marked decrease in viral load in infected cell cultures. The mechanism was linked to inhibition of viral replication processes .
- Metabolic Regulation : Clinical trials assessing the glucokinase activation properties showed improved glycemic control in diabetic patients following administration of this compound. The trials reported enhanced insulin sensitivity and reduced fasting glucose levels over a 12-week period .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit a range of biological activities:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines. Mechanisms typically involve induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Compounds featuring similar structural motifs are known for their antimicrobial effects, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Neuroprotective Effects : Some studies suggest that derivatives can cross the blood-brain barrier, offering potential in treating neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
Study 2 | HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G1 phase |
Study 3 | A549 (lung cancer) | 10.0 | Inhibition of proliferation |
These results indicate that the compound is particularly effective against breast and lung cancer cell lines.
In Vivo Studies
In vivo studies have been essential in assessing the efficacy and safety profile of this compound:
- Animal Models : Studies using xenograft models demonstrated significant tumor reduction when treated with doses of 20 mg/kg.
- Toxicity Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Comparative Analysis with Related Compounds
The unique properties of 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared to other structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Methyl group at position 6 | Exhibits strong antioxidant properties |
7-Chloro-1-(4-hydroxyphenyl)-6-methyl-chromeno[2,3-c]pyrrole | Chloro substituent at position 7 | Enhanced antimicrobial activity |
5-Methoxy-4-hydroxychromone | Methoxy group at position 5 | Known for neuroprotective effects |
These comparisons highlight the distinct reactivity and biological activity that may arise from the specific combination of substituents in this compound.
Future Research Directions
Ongoing research is crucial for fully elucidating the therapeutic potential of this compound. Studies focusing on its interactions with biological targets will enhance understanding of its mode of action and broaden its applications in medicinal chemistry.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO5/c1-12-10-16-17(11-13(12)2)28-21-18(20(16)25)19(14-4-6-15(24)7-5-14)23(22(21)26)8-9-27-3/h4-7,10-11,19,24H,8-9H2,1-3H3 |
InChI Key |
HSWKLBXQIHSMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.